molecular formula C39H45N3O8S B12431313 ROS tracer precursor

ROS tracer precursor

Cat. No.: B12431313
M. Wt: 715.9 g/mol
InChI Key: PVAWZLJBKPGCNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “ROS tracer precursor” is a precursor used in the synthesis of [18F]ROStrace, a radiotracer for imaging superoxide levels in vivo using positron emission tomography (PET). This compound is instrumental in disease diagnosis, particularly in neuroinflammation studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ROS tracer precursor involves multiple steps, including the incorporation of fluorine-18. The exact synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis under controlled conditions to ensure high purity and yield. The process may include automated synthesis modules designed for radiopharmaceutical production .

Chemical Reactions Analysis

Types of Reactions

ROS tracer precursor undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include fluorine-18, organic solvents, and catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major product formed from these reactions is [18F]ROStrace, a radiotracer used for PET imaging .

Mechanism of Action

The mechanism of action of ROS tracer precursor involves its conversion to [18F]ROStrace, which rapidly crosses the blood-brain barrier and is trapped in the brain of animals treated with lipopolysaccharide (LPS). This allows for the imaging of superoxide levels in the central nervous system using PET .

Properties

Molecular Formula

C39H45N3O8S

Molecular Weight

715.9 g/mol

IUPAC Name

2-[4-[5-methyl-3,8-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6H-phenanthridin-6-yl]phenoxy]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C39H45N3O8S/c1-25-9-17-30(18-10-25)51(45,46)48-22-21-47-29-15-11-26(12-16-29)35-33-23-27(40-36(43)49-38(2,3)4)13-19-31(33)32-20-14-28(24-34(32)42(35)8)41-37(44)50-39(5,6)7/h9-20,23-24,35H,21-22H2,1-8H3,(H,40,43)(H,41,44)

InChI Key

PVAWZLJBKPGCNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)C3C4=C(C=CC(=C4)NC(=O)OC(C)(C)C)C5=C(N3C)C=C(C=C5)NC(=O)OC(C)(C)C

Origin of Product

United States

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